Cas no 1219802-94-4 (4-Fluoroanisole-2,3,5,6-d4)

4-Fluoroanisole-2,3,5,6-d4 is a deuterated analog of 4-fluoroanisole, where four hydrogen atoms at the 2, 3, 5, and 6 positions are replaced with deuterium. This isotopic labeling enhances the compound's utility in NMR spectroscopy and mass spectrometry, providing distinct spectral signatures for precise structural analysis. Its high isotopic purity and chemical stability make it valuable in mechanistic studies, metabolic research, and as an internal standard in quantitative assays. The incorporation of deuterium minimizes interference from protonated species, improving analytical accuracy. This compound is particularly useful in pharmaceutical and agrochemical research for tracing reaction pathways and studying isotope effects.
4-Fluoroanisole-2,3,5,6-d4 structure
4-Fluoroanisole-2,3,5,6-d4 structure
Product Name:4-Fluoroanisole-2,3,5,6-d4
CAS No:1219802-94-4
MF:C7H7FO
MW:130.152932405472
CID:1065952
Update Time:2025-06-08

4-Fluoroanisole-2,3,5,6-d4 Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoroanisole-2,3,5,6-d4
    • 2-deuterio-4-fluoro-1-(trideuteriomethoxy)benzene
    • Inchi: 1S/C7H7FO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3,4D
    • InChI Key: VIPWUFMFHBIKQI-VZOYEPQBSA-N
    • SMILES: FC1C=CC(=C([2H])C=1)OC([2H])([2H])[2H]

Computed Properties

  • Exact Mass: 130.073199988 g/mol
  • Monoisotopic Mass: 130.073199988 g/mol
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 77
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 9.2
  • Molecular Weight: 130.15

4-Fluoroanisole-2,3,5,6-d4 Pricemore >>

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Additional information on 4-Fluoroanisole-2,3,5,6-d4

4-Fluoroanisole-2,3,5,6-d4 (CAS No. 1219802-94-4): A Comprehensive Guide to Its Properties and Applications

4-Fluoroanisole-2,3,5,6-d4 (CAS No. 1219802-94-4) is a deuterated analog of 4-fluoroanisole, a compound widely used in pharmaceutical, agrochemical, and material science research. The incorporation of deuterium atoms at the 2, 3, 5, and 6 positions of the aromatic ring enhances its utility as a stable isotope-labeled internal standard in mass spectrometry and NMR studies. This article delves into the chemical properties, synthesis methods, and applications of this specialized compound, while addressing common queries from researchers and industry professionals.

The deuterated nature of 4-Fluoroanisole-2,3,5,6-d4 makes it invaluable for metabolic studies and drug development. Researchers frequently search for "deuterated anisole derivatives" or "stable isotope-labeled fluoroanisole" to identify compounds that minimize background interference in analytical techniques. With the growing demand for precision medicine and environmental monitoring, this compound has gained traction in laboratories worldwide.

One of the key advantages of 4-Fluoroanisole-2,3,5,6-d4 is its chemical stability and low reactivity, which ensure consistent performance in long-term experiments. Its deuterium enrichment (>98%) is critical for quantitative analysis, a feature often highlighted in searches like "high-purity deuterated solvents" or "isotope-labeled standards for LC-MS". These attributes align with the increasing focus on reproducible research and data accuracy in scientific publications.

In the context of green chemistry, 4-Fluoroanisole-2,3,5,6-d4 is also explored as a potential eco-friendly tracer due to its minimal environmental impact. Searches for "sustainable isotope-labeled compounds" reflect this trend, as industries seek alternatives to traditional reagents. Additionally, its role in polymeric materials and liquid crystals has sparked interest in advanced material science forums, where users often inquire about "deuterated aromatic compounds for OLEDs".

The synthesis of 4-Fluoroanisole-2,3,5,6-d4 typically involves catalytic deuteration or stepwise substitution of hydrogen atoms, a process detailed in patents and academic journals. Queries such as "deuteration methods for aromatic rings" or "CAS 1219802-94-4 synthesis protocol" are common among chemists optimizing lab-scale production. Proper handling and storage recommendations—such as "deuterated compound stability under nitrogen"—are also frequently discussed.

As the scientific community prioritizes traceability and regulatory compliance, 4-Fluoroanisole-2,3,5,6-d4 meets stringent requirements for Good Laboratory Practice (GLP). Its Certificate of Analysis (CoA) and batch-specific documentation are essential for users searching for "certified reference materials" or "deuterated standards for FDA submissions". This aligns with broader industry demands for transparent supply chains and quality assurance.

In summary, 4-Fluoroanisole-2,3,5,6-d4 (CAS No. 1219802-94-4) is a versatile tool for researchers tackling challenges in analytical chemistry, life sciences, and material engineering. By addressing trending topics like "deuterated probes for imaging" and "isotope effects in drug metabolism", this compound remains at the forefront of innovation. Its continued adoption underscores the importance of specialty chemicals in driving scientific progress.

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